molecular formula C7H16O2 B1594470 2-(Pentyloxy)ethanol CAS No. 6196-58-3

2-(Pentyloxy)ethanol

Cat. No. B1594470
CAS RN: 6196-58-3
M. Wt: 132.2 g/mol
InChI Key: QVQDALFNSIKMBH-UHFFFAOYSA-N
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Patent
US03957849

Procedure details

To 14.0 ml. of anhydrous 1-pentanol in 100 ml. tetrahydrofuran is added 0.25 g. sodium. After the sodium has reacted, gaseous ethylene oxide (0.34 g.) is added at a rate such that the temperature is maintained between 35° and 40°. The flask is sealed and allowed to stand for one day. The reaction mixture is poured into water and then extracted with ether, dried over sodium sulfate, the solvent removed and the residue distilled and fractionated to yield 2-pentyloxy-1-ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.34 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][CH3:5].[O:7]1CC[CH2:9][CH2:8]1.[Na].C1OC1>O>[CH2:1]([O:6][CH2:9][CH2:8][OH:7])[CH2:2][CH2:3][CH2:4][CH3:5] |^1:11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
0.34 g
Type
reactant
Smiles
C1CO1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained between 35° and 40°
CUSTOM
Type
CUSTOM
Details
The flask is sealed
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(CCCC)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.